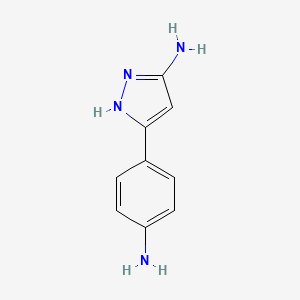

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-aminophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRDVUFISVOFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical and Pharmacological Properties of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

Abstract

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a key heterocyclic amine that has garnered significant attention in medicinal chemistry. As a disubstituted aminopyrazole, its structure represents a "privileged scaffold," frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its fundamental basic properties, including its molecular identity, physicochemical characteristics, synthesis, and spectroscopic profile. Furthermore, it delves into the compound's pharmacological significance, exploring its role as a kinase inhibitor scaffold. Detailed, field-proven experimental protocols for its synthesis and a representative in vitro biological assay are provided to equip researchers and drug development professionals with the practical knowledge required for its application.

Molecular Identity and Physicochemical Profile

Understanding the core identity and physicochemical nature of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is foundational for its application in drug design and development. The molecule's structure, featuring two basic amino groups and a pyrazole ring, dictates its solubility, membrane permeability, and potential for forming critical interactions with biological targets.

The name 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine specifies a pyrazole ring with an amino group at position 3 and a 4-aminophenyl group at position 5. Due to prototropic tautomerism, this compound exists as a mixture of tautomers, including 3-(4-Aminophenyl)-1H-pyrazol-5-amine, and is often named interchangeably in literature.[1] For consistency, this guide will use the title compound's name.

Table 1: Chemical Identifiers and Core Properties

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 5-(4-aminophenyl)-1H-pyrazol-3-amine | N/A |

| Synonyms | 3-(4-Aminophenyl)-1H-pyrazol-5-amine | |

| CAS Number | 204377-42-8 (Tautomer) | N/A |

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol | |

The basicity of the molecule is a critical parameter. The two amino groups and the pyrazole nitrogen atoms are all potential sites for protonation. The predicted pKa values are crucial for designing salt formation strategies to improve solubility and for understanding physiological behavior. The lipophilicity, indicated by logP, suggests how the molecule will partition between aqueous and lipid environments, a key factor in predicting cell permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 2: Predicted Physicochemical Data

| Parameter | Predicted Value | Significance in Drug Development |

|---|---|---|

| Boiling Point | 498.6 ± 35.0 °C | Indicates low volatility; relevant for formulation and stability. |

| Density | 1.331 ± 0.06 g/cm³ | Physical property for formulation and process chemistry. |

| pKa | 15.33 ± 0.10 | Influences solubility, receptor binding (ionic interactions), and formulation. |

| logP | ~0.3 - 1.0 | Predicts lipophilicity and potential for membrane permeability. |

Note: Data is based on computational predictions from chemical databases and may vary from experimental values.[2]

Synthesis and Spectroscopic Characterization

The synthesis of 3,5-disubstituted aminopyrazoles is well-established, offering robust and versatile routes for generating this core scaffold.[3] The most common and efficient method involves the condensation of a β-ketonitrile with hydrazine.[4][5] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole ring.[4][5]

Synthetic Workflow

The synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine typically starts from 4-aminoacetophenone. This is first converted to a β-ketonitrile, 3-(4-aminophenyl)-3-oxopropanenitrile, which then undergoes cyclization with hydrazine hydrate. An alternative, often preferred route, involves using a nitro-substituted precursor, which is reduced in the final step to yield the desired diamine. This avoids potential side reactions with the unprotected aniline.

Caption: General synthetic workflow for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Detailed Synthesis Protocol (Reduction Method)

This protocol describes the final reduction step for the synthesis of the title compound from its nitro-precursor.[6][7]

Materials:

-

5-amino-3-(4-nitrophenyl)-1H-pyrazole-1-carboxamidine hydrochloride (or similar nitro-precursor)

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen (H₂) gas supply or Hydrazine Hydrate

-

4N HCl in Dioxane (for salt formation, optional)

-

Ethanol (EtOH)

-

Diethyl Ether

Procedure:

-

Setup: In a flask suitable for hydrogenation, dissolve the nitro-precursor (e.g., 0.24 g) in methanol (40 mL).[6]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or normal pressure) at room temperature.[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30 minutes to a few hours).[6]

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Isolation: Combine the filtrates and remove the solvent by rotary evaporation under reduced pressure.[6]

-

Purification/Recrystallization: The resulting residue can be recrystallized from a suitable solvent system, such as ethanol-ether, to yield the purified 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.[6]

Causality: The choice of Pd/C as a catalyst is standard for the efficient and clean reduction of aromatic nitro groups to anilines under hydrogen. Methanol is an excellent solvent for both the starting material and the product, facilitating the reaction. Filtration through Celite is crucial for the complete and safe removal of the pyrophoric palladium catalyst.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (DMSO-d₆): Protons on the phenyl ring will typically appear as two doublets in the aromatic region (~6.5-7.5 ppm). The pyrazole C4-H proton will appear as a singlet (~5.5-6.0 ppm). The amine protons (-NH₂) will present as broad singlets, with chemical shifts that can vary depending on concentration and temperature.

-

¹³C NMR (DMSO-d₆): Expect signals for the five distinct aromatic carbons of the phenyl ring and the three carbons of the pyrazole ring. The carbon bearing the amino group (C3) and the phenyl-substituted carbon (C5) will be key identifiers.

-

Mass Spectrometry (ESI+): The compound should show a prominent [M+H]⁺ ion at m/z ≈ 175.10, corresponding to the protonated molecular formula C₉H₁₁N₄⁺.

Pharmacological Significance and Mechanism of Action

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[8][9][10] Kinases are a large family of enzymes that play critical roles in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[11][12]

The Aminopyrazole Scaffold in Kinase Inhibition

The aminopyrazole core acts as a bioisostere for adenine, the core component of adenosine triphosphate (ATP). Its structure allows it to form a specific hydrogen bonding pattern with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[8]

-

The pyrazole N1-H and the 3-amino group typically act as a bidentate hydrogen bond donor-acceptor pair, mimicking the N1 and N6 amine of adenine.

-

The phenyl group at the C5 position extends into a hydrophobic pocket, providing opportunities for further optimization to enhance potency and selectivity against specific kinases.[8]

Derivatives of this scaffold have been developed as potent inhibitors of numerous kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and AXL kinase.[8][11][12]

Caption: ATP-competitive inhibition by an aminopyrazole scaffold.

Mechanism of Action

As an ATP-competitive inhibitor, a drug molecule based on the 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine scaffold would occupy the ATP-binding site of a target kinase. This prevents the binding of endogenous ATP, thereby blocking the phosphotransferase reaction that is essential for downstream signal transduction. This inhibition can halt cellular processes that rely on the kinase's activity, such as proliferation, migration, and survival, making it an effective strategy for anticancer therapy.[12]

Experimental Protocols for Biological Evaluation

To assess the potential of a compound like 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine as a kinase inhibitor, a robust in vitro kinase assay is the first critical step. This protocol outlines a generic, non-radioactive assay format suitable for initial screening.

In Vitro Kinase Assay Workflow

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized example. Specific concentrations and incubation times must be optimized for each kinase-substrate pair.[13][14]

Materials:

-

Target Kinase (recombinant)

-

Kinase Substrate (specific peptide or protein)

-

Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[14]

-

Adenosine Triphosphate (ATP)

-

Test Compound: 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Pipette a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase buffer.[13] Add this mixture to all wells containing the test compound.

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.

-

Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration near its Km for the specific kinase. Add the ATP solution to all wells to start the phosphorylation reaction.[13]

-

Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the optimized reaction time (e.g., 60 minutes).

-

ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate in the dark for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The amount of ADP generated is proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Trustworthiness: This protocol includes essential controls: a "no inhibition" (0% inhibition) control with DMSO and a "maximum inhibition" (100% inhibition) control without kinase or ATP. The quality of the assay is assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.

Safety and Handling

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is classified as an acute toxicant if swallowed (Hazard Class: Acute Tox. 4 Oral). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a fundamentally important molecular scaffold with proven utility in drug discovery. Its basic properties, characterized by two amine groups and a pyrazole core, make it an ideal starting point for creating potent and selective kinase inhibitors. The straightforward synthesis and well-understood structure-activity relationships provide a solid foundation for further development. The protocols and data presented in this guide offer researchers a comprehensive resource for synthesizing, characterizing, and evaluating this versatile compound in their drug development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-(4-AMINO-PHENYL)-2H-PYRAZOL-3-YLAMINE | 60706-60-7 [amp.chemicalbook.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro kinase assay [protocols.io]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, a molecule of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical structure, proper IUPAC nomenclature, tautomeric properties, a detailed synthesis protocol, and its potential applications as a scaffold for the development of novel therapeutics.

Chemical Structure and Nomenclature: Understanding the Fundamentals

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a substituted pyrazole. The core of the molecule is a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at two key positions:

-

Position 5: An aminophenyl group, which is a benzene ring substituted with an amino (-NH₂) group.

-

Position 3: An amino (-NH₂) group.

A critical aspect of this molecule's structure is annular tautomerism , a common phenomenon in pyrazoles. This means the hydrogen atom on the pyrazole ring's nitrogen can readily move between the two nitrogen atoms (N1 and N2). This results in two tautomeric forms that are in equilibrium: 5-(4-aminophenyl)-1H-pyrazol-3-amine and 3-(4-aminophenyl)-1H-pyrazol-5-amine . For the purposes of clarity and consistency with IUPAC naming conventions, this guide will primarily refer to the compound as 5-(4-aminophenyl)-1H-pyrazol-3-amine , while acknowledging the existence and importance of its tautomeric form.

The IUPAC name for this compound is 5-(4-aminophenyl)-1H-pyrazol-3-amine . It is also known by its CAS Registry Number: 60706-60-7 .

Caption: Chemical structure of 5-(4-aminophenyl)-1H-pyrazol-3-amine.

Synthesis Protocol: A Validated Experimental Workflow

The synthesis of 5-(4-aminophenyl)-1H-pyrazol-3-amine can be achieved through a two-step process involving the formation of a nitro-substituted pyrazole precursor, followed by the reduction of the nitro group to an amine. This method is reliable and provides a good yield of the final product.

Step 1: Synthesis of the Nitro Precursor, 5-(4-Nitrophenyl)-1H-pyrazol-3-amine

The initial step involves a condensation reaction between 4-nitroacetophenone, an appropriate activating agent (such as N,N-dimethylformamide dimethyl acetal), and hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroacetophenone (1 equivalent) in N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

-

Reaction Execution: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrazine Addition: After cooling the reaction mixture to room temperature, add hydrazine hydrate (1.5 equivalents) dropwise while stirring.

-

Cyclization: Heat the mixture to reflux for an additional 4-6 hours to facilitate the cyclization and formation of the pyrazole ring.

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield pure 5-(4-nitrophenyl)-1H-pyrazol-3-amine.

Step 2: Reduction of 5-(4-Nitrophenyl)-1H-pyrazol-3-amine to 5-(4-Aminophenyl)-1H-pyrazol-3-amine

The final step is the reduction of the nitro group on the phenyl ring to an amino group. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, suspend 5-(4-nitrophenyl)-1H-pyrazol-3-amine (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation of Final Product: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid residue is the desired product, 5-(4-aminophenyl)-1H-pyrazol-3-amine. Further purification can be achieved by recrystallization if necessary.

Caption: Workflow for the synthesis of 5-(4-aminophenyl)-1H-pyrazol-3-ylamine.

Physicochemical Properties and Characterization Data

Accurate characterization of 5-(4-aminophenyl)-1H-pyrazol-3-amine is essential for its use in research and development. The following table summarizes key physicochemical properties, compiled from available literature on closely related analogs and theoretical predictions. It is important to note that experimental values for this specific compound may vary slightly.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | Calculated |

| Molecular Weight | 174.20 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | |

| Melting Point | Approx. 104 °C (for 3-(4-aminophenyl)-pyrazole) | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from similar structures |

Spectroscopic Data (Predicted and based on analogs):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group (typically two doublets in the range of δ 6.5-7.5 ppm), a singlet for the pyrazole C4-H, and broad singlets for the three amino (NH₂) protons and the pyrazole NH proton, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyrazole ring and the aminophenyl ring. The carbon atoms attached to the nitrogen atoms will appear at characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amino groups and the pyrazole NH in the region of 3200-3500 cm⁻¹. C-N stretching bands and aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.20).

Applications in Drug Discovery and Medicinal Chemistry

The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine serves as a versatile building block for the synthesis of a wide range of fused heterocyclic systems, which are of great interest in drug discovery.

The presence of two reactive amino groups and the pyrazole ring's nitrogen atoms allows for diverse chemical modifications, enabling the generation of large libraries of compounds for high-throughput screening. These modifications can be directed towards developing molecules with specific pharmacological activities.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The aminopyrazole core is a key component of many kinase inhibitors used in cancer therapy. The amino groups can form crucial hydrogen bonds with the hinge region of the kinase active site.

-

Antimicrobial Agents: Fused pyrazole derivatives have shown promising antibacterial and antifungal activities.

-

Central Nervous System (CNS) Agents: Certain pyrazole-containing compounds have been investigated for their potential as anxiolytics, antidepressants, and anticonvulsants.

-

Anti-inflammatory Agents: The pyrazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Applications of 5-(4-aminophenyl)-1H-pyrazol-3-ylamine in medicinal chemistry.

Conclusion

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a chemically significant molecule with a rich potential for derivatization and application in drug discovery. Its straightforward synthesis, coupled with the versatility of the aminopyrazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its structure, tautomerism, and reactivity is paramount for researchers and scientists working in the field of medicinal chemistry. This guide provides a solid foundation for further exploration and utilization of this valuable chemical entity.

References

An In-Depth Technical Guide to 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical and physical properties, explore established synthetic routes, and critically analyze its role as a versatile building block for the development of targeted therapeutics. The guide will further detail the known biological activities of derivatives, with a particular focus on their applications as kinase inhibitors in oncology and inflammatory diseases. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel bioactive molecules.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

-

Synonyms: 5-(4-aminophenyl)-1H-pyrazol-3-amine, 3-(4-aminophenyl)-1H-pyrazol-5-amine

-

CAS Number: 60706-60-7

-

Molecular Formula: C₉H₁₀N₄

-

Molecular Weight: 174.20 g/mol

Physicochemical Properties:

| Property | Value/Description | Source/Method |

| Appearance | Expected to be a solid, potentially off-white to light brown powder. | |

| Melting Point | Not reported. Varies significantly with substitution on the pyrazole and phenyl rings in related compounds. | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water. | |

| pKa | The presence of two amino groups and the pyrazole ring suggests multiple pKa values. The anilino amine is expected to be less basic than the pyrazole amine due to resonance. | |

| LogP | The calculated LogP (cLogP) suggests moderate lipophilicity, a key parameter in drug-likeness. |

Synthesis and Chemical Reactivity

The synthesis of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine typically proceeds through the reduction of its nitro-analogue, 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine. This common and efficient strategy is a cornerstone of aromatic amine synthesis.

Synthetic Workflow:

Caption: General synthetic pathway to 5-(4-aminophenyl)-2H-pyrazol-3-ylamine.

Detailed Synthetic Protocol (Adapted from similar syntheses):

Step 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

A common route to the pyrazole core is the condensation of a β-diketone or a related precursor with hydrazine. For the synthesis of the nitro-precursor, 4'-nitroacetophenone can be used as a starting material.

Step 2: Reduction to 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

-

Reagents and Solvents:

-

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

-

Reducing agent: e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂ gas with Palladium on carbon, Pd/C).

-

Solvent: e.g., Ethanol, Methanol, or Ethyl acetate.

-

Acid (for SnCl₂ reduction): Concentrated Hydrochloric acid.

-

Base (for work-up): e.g., Sodium hydroxide or Sodium bicarbonate solution.

-

-

Procedure (Illustrative example with SnCl₂):

-

Dissolve 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine in a suitable solvent such as ethanol.

-

Add an excess of Tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Chemical Reactivity:

The two primary amino groups and the pyrazole ring endow 5-(4-aminophenyl)-2H-pyrazol-3-ylamine with a rich chemical reactivity, making it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries. The amino group on the phenyl ring behaves as a typical aniline, while the amino group on the pyrazole ring has its own distinct reactivity. This differential reactivity can be exploited for selective functionalization.

Spectroscopic Characterization

-

¹H NMR:

-

A singlet for the pyrazole C-H proton.

-

Aromatic protons of the phenyl ring will appear as two doublets (an AA'BB' system).

-

Broad singlets for the NH₂ protons, which are exchangeable with D₂O.

-

A broad singlet for the pyrazole N-H proton, also exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals corresponding to the carbon atoms of the pyrazole ring.

-

Signals for the four distinct carbon environments in the p-substituted phenyl ring.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching vibrations for the primary amines in the range of 3200-3500 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 174.20.

-

Biological Significance and Drug Discovery Applications

The 5-aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets with high affinity. This is largely attributed to its capacity to act as both a hydrogen bond donor and acceptor. The aminophenyl-pyrazole core, in particular, has been extensively utilized in the development of kinase inhibitors.

Kinase Inhibition:

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ATP-binding site of many kinases provides a pocket that can be effectively targeted by small molecule inhibitors. The aminopyrazole scaffold is adept at forming key hydrogen bond interactions within this ATP-binding site.

Caption: Schematic representation of potential hydrogen bonding interactions of an aminophenyl-pyrazole scaffold within a kinase ATP binding site.

Derivatives of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine have been investigated as inhibitors of a wide range of kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as potent pan-FGFR inhibitors.

-

c-Jun N-terminal Kinase (JNK): JNKs are involved in stress signaling pathways and are targets for neurodegenerative and inflammatory diseases.

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in innate immunity, and its inhibition is a promising strategy for treating inflammatory diseases.[1]

-

Epidermal Growth Factor Receptor (EGFR): While not the most common scaffold for EGFR inhibitors, aminopyrazole derivatives have been explored for this target.

Experimental Protocols for Biological Evaluation:

In Vitro Kinase Inhibition Assay (General Protocol):

-

Reagents: Recombinant kinase, appropriate substrate, ATP, and the test compound (5-(4-aminophenyl)-2H-pyrazol-3-ylamine derivative).

-

Procedure:

-

A reaction mixture containing the kinase, substrate, and buffer is prepared.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated from the dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay):

-

Cell Culture: Cancer cell lines with known kinase dependencies are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound.

-

After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The GI₅₀ or IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Future Perspectives and Conclusion

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a highly valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and the tunable nature of its derivatives make it an attractive starting point for the development of novel therapeutics. The demonstrated success of aminopyrazole-based compounds as kinase inhibitors underscores the potential of this core structure.

Future research will likely focus on:

-

Improving Kinase Selectivity: Designing derivatives that can selectively target specific kinases to minimize off-target effects and improve the therapeutic window.

-

Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Exploring New Biological Targets: Investigating the potential of aminophenyl-pyrazole derivatives to modulate other classes of enzymes and receptors.

-

Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

References

An In-Depth Technical Guide to the Synthesis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine from Chalcone-Related Precursors

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for producing 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While direct cyclization of a simple chalcone to yield this specific 3-aminopyrazole is not a standard transformation, this whitepaper details a validated, multi-step pathway originating from common chalcone precursors. The primary route discussed involves the synthesis of a key β-ketonitrile intermediate, followed by cyclocondensation and a terminal functional group modification. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and critically evaluate alternative strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and reliable approach to the synthesis of this valuable molecule.

Part 1: Introduction to the 3,5-Disubstituted Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1][2] The specific substitution pattern of 5-aryl-3-aminopyrazoles, such as the target molecule 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, imparts a unique combination of hydrogen bond donors and acceptors, making it a highly attractive pharmacophore for designing inhibitors of kinases, reductases, and other enzymes.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors in heterocyclic synthesis.[3][4] Their α,β-unsaturated ketone moiety serves as a highly reactive 1,3-dielectrophilic synthon, most commonly undergoing cyclocondensation with hydrazine derivatives to form pyrazolines and, subsequently, pyrazoles.[3] The conventional reaction of a chalcone with hydrazine hydrate, however, yields a pyrazole whose substituent at the 3-position is derived from the aryl group attached to the chalcone's carbonyl carbon.[2] Synthesizing a 3-amino substituted pyrazole directly from a simple chalcone is therefore non-trivial and requires a more nuanced strategy.

This guide focuses on a reliable and reproducible pathway that leverages the same starting materials used in chalcone synthesis to construct a more suitable intermediate for achieving the desired 3-amino substitution pattern.

Part 2: Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine reveals the most common and efficient disconnection approach for 3-aminopyrazoles. This involves breaking the pyrazole ring across the N1-C5 and N2-C3 bonds, leading to a hydrazine component and a three-carbon β-ketonitrile synthon.

The central challenge is to devise a synthetic pathway that begins with precursors typically used for chalcone synthesis (an acetophenone and a benzaldehyde derivative) and leads to the target molecule. Our primary strategy, therefore, circumvents the direct use of a chalcone intermediate in favor of transforming a chalcone precursor into the required β-ketonitrile.

References

- 1. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 4. ijrpc.com [ijrpc.com]

"5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine" mechanism of formation

An In-depth Technical Guide to the Formation Mechanism of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Executive Summary

This technical guide provides a comprehensive examination of the predominant mechanism for the chemical synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 5-aminopyrazole scaffold is a privileged structure found in numerous biologically active agents.[1][2] Understanding its formation is critical for the rational design and synthesis of novel therapeutics. This document elucidates the widely accepted reaction pathway involving the condensation of a β-ketonitrile with hydrazine, offering a step-by-step mechanistic breakdown, a detailed experimental protocol, and expert insights into the causality behind the procedural choices.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a fundamental building block in the synthesis of a vast array of heterocyclic compounds.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including applications as kinase inhibitors, antibacterial agents, and antagonists for various receptors.[1] The title compound, this compound, features two primary amine groups, offering versatile handles for further chemical modification and functionalization, making it a valuable intermediate for constructing complex molecular architectures and libraries of potential drug candidates.[3] This guide focuses on the most versatile and common method for its synthesis: the reaction between a β-ketonitrile and hydrazine.[1][4]

Core Synthesis Strategy: β-Ketonitrile and Hydrazine Condensation

The most robust and widely employed method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine or a hydrazine derivative.[2][4] For the target molecule, the specific precursors are:

-

3-(4-aminophenyl)-3-oxopropanenitrile (also known as 4-aminobenzoylacetonitrile): This β-ketonitrile provides the C3, C4, and C5 atoms of the pyrazole ring, along with the appended 4-aminophenyl group.

-

Hydrazine Hydrate (N₂H₄·H₂O) : This reagent provides the two nitrogen atoms (N1 and N2) required to form the pyrazole heterocycle.

The reaction proceeds via a nucleophilic addition-elimination to form a hydrazone intermediate, which then undergoes a key intramolecular cyclization onto the nitrile group to construct the pyrazole ring.[4]

Detailed Reaction Mechanism of Formation

The formation of this compound is a sequential process involving two primary stages: hydrazone formation and intramolecular cyclization. The driving force for the reaction is the formation of a thermodynamically stable, aromatic heterocyclic ring system.

Stage 1: Nucleophilic Attack and Hydrazone Formation

The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine onto the electrophilic carbonyl carbon of 3-(4-aminophenyl)-3-oxopropanenitrile.[4] This step is analogous to standard imine formation from aldehydes and ketones.[5]

-

Nucleophilic Attack: The lone pair of electrons on one of the hydrazine nitrogen atoms attacks the electron-deficient carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, creating a neutral hydroxyl group and a positively charged nitrogen.

-

Dehydration: The hydroxyl group is protonated by an acid catalyst (often adventitious or the solvent itself), turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule.

-

Deprotonation: A base (e.g., solvent or another hydrazine molecule) removes a proton from the nitrogen, yielding the neutral 3-(4-aminophenyl)-3-(hydrazono)propanenitrile intermediate and regenerating the catalyst.

Stage 2: Intramolecular Cyclization and Aromatization

The second stage is the critical ring-forming step, where the molecule cyclizes to form the five-membered pyrazole ring.

-

Intramolecular Nucleophilic Attack: The terminal -NH₂ group of the hydrazone intermediate now acts as an internal nucleophile. Its lone pair of electrons attacks the electrophilic carbon of the nitrile (-C≡N) group. This step is the key to forming the heterocyclic ring.

-

Tautomerization and Aromatization: The resulting five-membered ring contains an exocyclic imine and an endocyclic C=N bond. A series of proton transfers, known as tautomerization, occurs to rearrange the bonds. This process converts the imine into an amine and establishes a conjugated system of double bonds within the ring, resulting in the formation of the stable, aromatic pyrazole core. The final product, this compound, is thus formed.

The overall mechanism is visualized in the diagram below.

Caption: Figure 1: Reaction Mechanism for the Formation of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

Experimental Protocol and Methodologies

The following protocol is a representative procedure for the synthesis, adapted from established methods for analogous 5-aminopyrazoles.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 3-(4-aminophenyl)-3-oxopropanenitrile | 160.17 | 1.60 g | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 0.94 mL | 1.5 |

| Ethanol (200 proof) | 46.07 | 20 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-aminophenyl)-3-oxopropanenitrile (1.60 g, 10.0 mmol).

-

Solvent Addition: Add ethanol (20 mL) to the flask and stir the mixture to form a suspension.

-

Reagent Addition: While stirring, add hydrazine hydrate (0.94 mL, ~15.0 mmol, 1.5 equiv.) to the suspension dropwise at room temperature.

-

Expert Insight: Using a slight excess of hydrazine hydrate ensures complete consumption of the limiting β-ketonitrile starting material and helps drive the reaction to completion.

-

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

-

Expert Insight: Heating provides the necessary activation energy for both the dehydration step in hydrazone formation and the subsequent intramolecular cyclization. Ethanol is an excellent solvent as it readily dissolves hydrazine and has an appropriate boiling point for the reaction.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3), observing the disappearance of the starting material spot.

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

-

Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted hydrazine and other soluble impurities.

-

Drying: Dry the product under vacuum to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₀N₄, MW: 174.20).[7]

-

Infrared Spectroscopy (IR): To identify key functional groups, such as N-H stretches for the amine and pyrazole NH, and the absence of the starting material's C=O and C≡N stretches.

Caption: Figure 2: Experimental Workflow for Synthesis

Conclusion

The synthesis of this compound via the condensation of 3-(4-aminophenyl)-3-oxopropanenitrile and hydrazine hydrate is a highly efficient and reliable method. The mechanism is a classic example of heterocyclic ring formation, proceeding through a well-defined hydrazone intermediate followed by an irreversible intramolecular cyclization and aromatization. This pathway is fundamental to the synthesis of a wide range of 5-aminopyrazole derivatives, providing a robust platform for researchers in medicinal chemistry and materials science to generate novel and functionalized molecules.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. soc.chim.it [soc.chim.it]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

Spectroscopic Characterization of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Researchers

Introduction

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, a molecule featuring a diaminopyrazole core linked to a phenylamine moiety, represents a significant scaffold in medicinal chemistry. The aminopyrazole motif is a well-established pharmacophore found in a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The presence of two primary amine groups and the pyrazole ring's unique electronic properties make this compound a versatile building block for the synthesis of novel drug candidates. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the rational design of new derivatives.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine. In the absence of a complete, formally published dataset for this specific molecule, this guide leverages expert interpretation of spectroscopic data from closely related structural analogs to provide a robust and scientifically grounded characterization.

Molecular Structure and Tautomerism

The structure of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, with the systematic numbering used for spectral assignments, is presented below. It is crucial to recognize that pyrazole systems can exist as a mixture of tautomers. For 5-substituted-2H-pyrazol-3-ylamines, the tautomeric equilibrium between the 3-amino and 5-amino forms is a key consideration. The predominant tautomer can be influenced by the solvent and the electronic nature of the substituents. For the purpose of this guide, we will consider the tautomer shown, which is expected to be a major contributor.

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Aminophenyl Pyrazole Derivatives in Drug Discovery

Foreword: From Bench to Beamline and Beyond

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. The aminophenyl pyrazole core, a privileged structure in medicinal chemistry, has emerged as a powerhouse, yielding compounds with a wide spectrum of biological activities, including potent kinase inhibition.[1][2][3][4][5][6] However, to truly unlock the potential of these derivatives, we must move beyond two-dimensional representations and delve into the precise three-dimensional architecture that governs their interactions with biological targets. This is the realm of single-crystal X-ray diffraction—a technique that provides an unparalleled atomic-level view of molecular structure.

This in-depth technical guide is born from years of experience at the intersection of chemistry, crystallography, and drug discovery. It is not a rigid manual but a curated journey through the workflow of crystal structure analysis, tailored specifically for aminophenyl pyrazole derivatives. We will explore not just the "how" but, more importantly, the "why" behind each experimental choice, empowering you to navigate the path from a powdered sample to a refined, validated crystal structure with confidence and scientific rigor.

Part 1: The Genesis of a Crystal - Mastering the Art of Crystallization

The entire process of crystal structure analysis hinges on a single, often elusive, prerequisite: a high-quality single crystal. For small organic molecules like aminophenyl pyrazole derivatives, obtaining such a crystal is frequently the most significant bottleneck.[7] The goal is to coax molecules, which are in a state of high entropy in solution, into a highly ordered, three-dimensional lattice. This is achieved by slowly inducing a state of supersaturation.

Causality in Crystallization: Choosing Your Path

The choice of crystallization method is dictated by the physicochemical properties of your aminophenyl pyrazole derivative, particularly its solubility profile in various solvents. A preliminary solubility screen is therefore a non-negotiable first step. The ideal solvent is one in which your compound is sparingly soluble at room temperature but readily soluble upon heating.

Common Crystallization Techniques for Aminophenyl Pyrazole Derivatives:

-

Slow Evaporation: This is often the simplest and most successful method.[7][8] It is ideal for compounds that are moderately soluble at room temperature. The slow removal of the solvent gradually increases the concentration of the solute, leading to controlled crystal growth.

-

Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[7][9] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "poor" solvent (an anti-solvent) to slowly diffuse into the solution, thereby reducing the solubility of the compound and promoting crystallization.

-

Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[10] Crystals form at the interface as the solvents slowly mix.

Protocol 1: Slow Evaporation for Aminophenyl Pyrazole Derivatives

This protocol provides a robust starting point for crystallizing aminophenyl pyrazole derivatives.

Step-by-Step Methodology:

-

Solvent Selection: Identify a solvent in which your compound has moderate solubility (e.g., ethanol, methanol, ethyl acetate, or a mixture).

-

Preparation of a Near-Saturated Solution: In a clean vial, dissolve the aminophenyl pyrazole derivative in a minimal amount of the chosen solvent with gentle warming (if necessary) to achieve a clear, near-saturated solution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel (a small, narrow vial or test tube is ideal) to remove any particulate matter that could act as unwanted nucleation sites.[11]

-

Controlled Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle.[8] The number and size of the holes will control the rate of evaporation; fewer, smaller holes will slow down the process, which is generally desirable for growing larger, higher-quality crystals.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab, at a constant temperature.

-

Monitoring: Observe the vial periodically over several days to weeks. Be patient; high-quality crystals often take time to grow.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop, and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This method is highly effective for milligram quantities of material.[12][13]

Step-by-Step Methodology:

-

Prepare the Reservoir: In the well of a 24-well crystallization plate, place approximately 500 µL of the anti-solvent (a solvent in which your compound is poorly soluble, such as hexane or diethyl ether).

-

Prepare the Drop: On a siliconized glass coverslip, place a small drop (1-3 µL) of a concentrated solution of your aminophenyl pyrazole derivative in a good solvent (e.g., dichloromethane or chloroform).

-

Seal the Well: Invert the coverslip and place it over the reservoir well, ensuring a tight seal is formed with the grease on the rim of the well.

-

Equilibration: The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop, gradually decreasing the solubility of your compound.

-

Incubation and Monitoring: As with slow evaporation, store the plate in a stable environment and monitor for crystal growth over time.

Part 2: From Crystal to Data - The Single-Crystal X-ray Diffraction Experiment

With a suitable crystal in hand, the next step is to subject it to a beam of X-rays and measure the resulting diffraction pattern. This process provides the raw data from which the crystal structure will be determined.[14]

The Logic of Data Collection

The goal of the data collection experiment is to measure the intensities of as many unique diffracted X-ray beams (reflections) as possible, to the highest possible resolution (smallest d-spacing).[15] The completeness and quality of this dataset are paramount for a successful structure solution and refinement.

Key Experimental Parameters and Their Rationale:

| Parameter | Typical Value for Small Molecules | Rationale |

| X-ray Wavelength | Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å) | Molybdenum radiation is generally preferred for small molecules as it produces more diffraction data and is less affected by absorption.[16] Copper radiation is more intense but can lead to higher absorption and fluorescence with certain elements. |

| Temperature | 100-120 K | Collecting data at cryogenic temperatures minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data. It also reduces radiation damage to the crystal. |

| Exposure Time per Frame | 10-60 seconds | The exposure time is a balance between obtaining good counting statistics for weak reflections and avoiding overloading the detector with strong reflections. It is also dependent on the crystal's diffracting power and the X-ray source intensity.[14] |

| Detector Distance | 40-60 mm | The detector distance affects the resolution of the data collected and the separation of the diffraction spots. A shorter distance allows for the collection of higher-angle (higher resolution) data. |

| Data Redundancy | 2-4 | Measuring symmetry-related reflections multiple times improves the accuracy and precision of the intensity data. |

Experimental Workflow: A Self-Validating System

A well-designed data collection workflow incorporates checks at each stage to ensure the quality of the final dataset.

Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection and processing.

Part 3: Unveiling the Structure - Solution, Refinement, and Validation

With a processed dataset of reflection intensities, the next challenge is to determine the arrangement of atoms in the unit cell that gives rise to this diffraction pattern.

Structure Solution: Finding the Initial Model

For small molecules like aminophenyl pyrazole derivatives, direct methods are almost always successful in solving the "phase problem" and providing an initial model of the electron density map.[17] Software like SHELXT can often solve the structure automatically.[9]

Structure Refinement: Honing the Atomic Model

The initial model from structure solution is a good approximation, but it needs to be refined against the experimental data to obtain the most accurate atomic positions and displacement parameters. This is typically done using a least-squares refinement program like SHELXL.[1][18][19][20][21][22]

The Philosophy of Refinement: The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs_|) and the calculated structure factor amplitudes (|F_calc_|) derived from the atomic model. This is quantified by the R-factor (R1). A good refinement for a small molecule should result in an R1 value below 5%.

Refinement of Aminophenyl Pyrazoles: Key Considerations:

-

Hydrogen Atoms: Hydrogen atoms are typically not visible in the electron density map. They are usually placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the heavy atom to which they are attached.[20]

-

Disorder: It is not uncommon for flexible parts of a molecule, such as solvent molecules or side chains, to be disordered in the crystal lattice. SHELXL has powerful tools for modeling this disorder using PART instructions and free variables.[17]

-

Twinning: Sometimes, what appears to be a single crystal is actually composed of two or more intergrown crystalline domains. This can complicate the data processing and refinement, but programs like SHELXL can handle the refinement of twinned data.

Protocol 3: A Practical Guide to Structure Refinement with SHELXL

This protocol assumes you have a reflection file (.hkl) and an instruction file (.ins) from the structure solution step.

Step-by-Step Methodology:

-

Initial Refinement: Perform an initial isotropic refinement of all non-hydrogen atoms.

-

Atom Assignment: Examine the electron density map to confirm atom types and identify any missing or misplaced atoms.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models the thermal motion of the atoms as ellipsoids rather than spheres.

-

Hydrogen Atom Placement: Add hydrogen atoms to the model using the HFIX command in SHELXL, which places them in idealized geometric positions.

-

Weighting Scheme: Apply a weighting scheme to the data to ensure that all reflections, both strong and weak, contribute appropriately to the refinement.

-

Convergence: Continue the refinement until the model converges, meaning that the shifts in the atomic parameters are negligible between cycles.

-

Final Checks: Examine the final difference electron density map for any significant positive or negative peaks, which could indicate unmodeled disorder or incorrect atom assignments.

Structure Validation: Ensuring the Integrity of Your Model

A low R-factor is a necessary but not sufficient condition for a correct crystal structure. The final model must also be chemically reasonable. Structure validation is a critical final step to check for any inconsistencies or errors.[23][24] The program PLATON is an invaluable tool for this purpose.[24][25][26][27]

Key Validation Checks:

-

Missed Symmetry: PLATON can check if the structure has been solved in a lower symmetry space group than is actually present.

-

Unusual Bond Lengths and Angles: The program compares the geometric parameters of your model to expected values from a database of known structures.

-

Solvent Accessible Voids: PLATON can identify any empty spaces in the crystal lattice that may contain disordered solvent molecules that have not been modeled.

Part 4: From Structure to Function - A Case Study of an Aminophenyl Pyrazole PI3K Inhibitor

The ultimate goal of crystal structure analysis in drug discovery is to understand how a molecule's three-dimensional structure relates to its biological activity. This knowledge is crucial for structure-based drug design.

The PI3K/AKT/mTOR Pathway: A Key Target in Oncology

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]

Figure 2: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, showing the point of inhibition by aminophenyl pyrazole derivatives.

Case Study: 3-(2-Amino-benzooxazol-5-yl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (PDB ID: 6GVF)

This compound is an inhibitor of PI3Kα and its crystal structure in complex with the enzyme provides valuable insights into its mechanism of action.[28]

Crystallographic Data Summary:

| Parameter | Value |

| PDB ID | 6GVF |

| Resolution | 2.50 Å |

| Space Group | P 1 21 1 |

| Unit Cell (a, b, c) | 71.95 Å, 80.34 Å, 95.82 Å |

| Unit Cell (α, β, γ) | 90.00°, 109.91°, 90.00° |

| R-Value (work/free) | 0.193 / 0.244 |

Structural Insights and Structure-Activity Relationship (SAR):

The crystal structure reveals that the pyrazolopyrimidine core of the inhibitor forms key hydrogen bonds with the hinge region of the PI3Kα active site. The aminophenyl group extends into a specific pocket, forming interactions that contribute to the inhibitor's potency and selectivity. This detailed structural information is invaluable for designing next-generation inhibitors with improved properties. For example, modifications to the aminophenyl group could be made to enhance interactions within this pocket or to modulate the compound's physicochemical properties to improve its pharmacokinetic profile.

Part 5: Data Dissemination and Software Overview

The final step in the crystal structure analysis workflow is to deposit the data in a public repository, such as the Cambridge Structural Database (CSD) for small molecules.[4][14][29] This ensures that the data is preserved and accessible to the wider scientific community.

Software for Crystal Structure Analysis

A variety of software packages are available to aid in each step of the crystal structure analysis process.

| Software | Purpose | Key Features |

| SHELXTL | Structure solution, refinement, and visualization | A widely used and powerful suite of programs for small molecule crystallography.[17][20] |

| Olex2 | Integrated platform for structure solution, refinement, and analysis | A user-friendly graphical interface that integrates various crystallographic programs, including SHELXL. |

| PLATON | Structure validation and analysis | A comprehensive tool for checking the geometric and crystallographic integrity of a structure.[23][24][25][26][27] |

| Mercury | Visualization, analysis, and exploration of crystal structures | A powerful tool for visualizing crystal packing, intermolecular interactions, and for searching the Cambridge Structural Database. |

Conclusion: The Power of a Picture

In the competitive landscape of drug discovery, every piece of information that can guide the design of more potent, selective, and safer medicines is invaluable. The three-dimensional structure of a drug candidate in complex with its target is arguably one of the most powerful pieces of information a medicinal chemist can have. For the versatile and promising class of aminophenyl pyrazole derivatives, single-crystal X-ray diffraction is the key that unlocks this information. By mastering the techniques and understanding the principles outlined in this guide, researchers can harness the power of crystallography to accelerate their drug discovery programs and ultimately, to bring new and effective therapies to patients.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. ou.edu [ou.edu]

- 17. rcsb.org [rcsb.org]

- 18. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 19. avys.omu.edu.tr [avys.omu.edu.tr]

- 20. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]

- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 23. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. rcsb.org [rcsb.org]

- 27. rcsb.org [rcsb.org]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 29. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

A Methodological and Predictive Guide to the Solubility Characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Abstract

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine (CAS No. 60706-60-7) is a heterocyclic amine of interest in medicinal chemistry and materials science.[1][2][3] A thorough understanding of its solubility is a prerequisite for any application, particularly in drug development, where it governs bioavailability, formulation, and the reliability of in-vitro assays.[4] This technical guide presents a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive public data, this document provides a predictive analysis based on the molecule's structure and outlines authoritative, step-by-step protocols for determining both thermodynamic and kinetic solubility. The methodologies are grounded in international regulatory standards, ensuring the generation of robust and reliable data for research and development professionals.

Molecular Profile and Predictive Analysis

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 5-(4-Aminophenyl)-1H-Pyrazol-3-amine[1]

-

Molecular Formula: C₉H₁₀N₄[2]

-

Molecular Weight: 174.20 g/mol [2]

Structure:

(Simplified representation)

Structural Deductions and Expected Solubility Behavior

The chemical architecture of this compound provides critical insights into its likely solubility characteristics.

-

Basic Functional Groups: The molecule possesses two primary amine groups (an aniline-like amine on the phenyl ring and an amino group on the pyrazole ring) and a pyrazole moiety, which itself contains basic nitrogen atoms. These groups can be protonated in acidic conditions.

-

pH-Dependent Solubility: Due to its basic nature, the compound's aqueous solubility is expected to be highly dependent on pH.[5] In acidic media (e.g., pH 1.2), protonation of the amine groups will form water-soluble salts, leading to significantly higher solubility.[5] Conversely, in neutral or basic media, the compound will exist predominantly in its less soluble, free base form.

-

Hydrogen Bonding: The amine groups and the N-H protons on the pyrazole ring are capable of acting as both hydrogen bond donors and acceptors. This suggests a potential for solubility in polar protic solvents like water, ethanol, and methanol.

-

Aromatic System: The presence of the phenyl ring introduces a degree of lipophilicity, which may limit aqueous solubility at neutral pH but could promote solubility in organic solvents.

The Imperative of Solubility in Pharmaceutical Sciences

Solubility is a cornerstone of the drug development process, influencing a candidate's entire trajectory.[4] Low aqueous solubility can lead to poor or erratic absorption, diminished bioavailability, and unreliable results in biological screening assays.[4][6][7]

The Biopharmaceutics Classification System (BCS) , established by international guidelines like ICH M9, categorizes drugs based on their solubility and permeability to streamline regulatory decisions, such as biowaivers.[8][9][10] A drug substance is deemed "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[9][10] Determining this property is therefore not just a research exercise but a critical regulatory step.

Experimental Protocols for Solubility Determination

To generate definitive data, a systematic experimental approach is required. The following protocols represent the industry-standard methods for quantifying thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

This equilibrium-based method is the gold standard for determining the intrinsic solubility of a compound and is required for BCS classification.[8][10] It measures the concentration of a saturated solution after a prolonged equilibration period.

The core principle is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Extended incubation (24-48 hours) with agitation ensures that the dissolution process is complete and not kinetically limited.[11][12] Temperature control at 37°C is crucial for simulating physiological conditions relevant to oral drug absorption.[9]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (perform each condition in triplicate). A 5-fold excess over the estimated solubility is recommended.[11]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines) to each vial.[10]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to 37°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached.[7][12] Visually confirm that excess solid remains.

-

Phase Separation: After incubation, centrifuge the vials at a high speed (e.g., >10,000 g) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particles are transferred, filtration through a low-binding 0.45 µm filter (e.g., PVDF) is recommended.

-

Analysis: Prepare appropriate dilutions of the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve.[7]

-

Verification: Measure the pH of the remaining saturated solution to confirm it has not shifted during the experiment.[9]

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility is a non-equilibrium measurement used in early drug discovery for rapid screening.[6][7] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.

This method mimics the conditions of many high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks into an aqueous environment.[6][12] It is faster than the shake-flask method but often overestimates true thermodynamic solubility because it starts from a molecularly dissolved state and measures the point of precipitation, rather than achieving a solid-state equilibrium.[4]

Caption: Decision tree for BCS Solubility Classification.

Conclusion

References

- 1. This compound | 60706-60-7 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. mdpi.com [mdpi.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Aminopyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide on its Discovery, History, and Therapeutic Evolution

Abstract

The aminopyrazole nucleus, a deceptively simple five-membered diazole ring bearing an amino substituent, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability, has anchored the development of numerous therapeutic agents across a wide spectrum of diseases. From early anti-inflammatory drugs to the latest generation of targeted cancer therapies, the aminopyrazole core has proven to be an exceptionally fruitful starting point for drug discovery. This guide provides a technical overview of the history, synthetic evolution, and structure-activity relationship (SAR) landscape of aminopyrazole compounds, culminating in a case study of a modern, paradigm-shifting drug. It is intended for researchers and drug development professionals seeking to understand the foundational principles and advanced applications of this critical pharmacophore.

The Pyrazole Core: An Enduring Foundation

The broader pyrazole scaffold has long been recognized for its pharmacological potential, forming the central framework of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][2][3] The pyrazole ring's utility is rooted in several key physicochemical properties:

-

Aromatic Stability: It is a metabolically robust heterocycle.

-

Hydrogen Bonding: The N1-H acts as a hydrogen bond donor, while the N2 nitrogen serves as an acceptor, enabling critical interactions with biological targets.

-